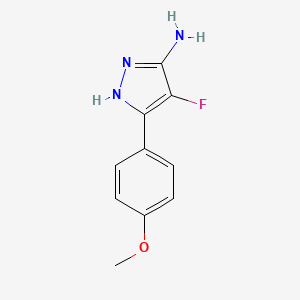

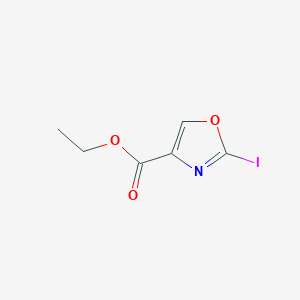

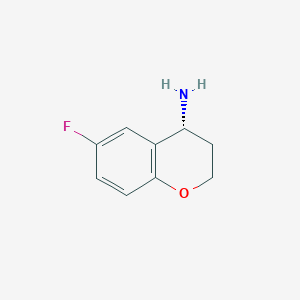

![molecular formula C19H29N3O4 B1394300 N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide CAS No. 196600-89-2](/img/structure/B1394300.png)

N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide

Vue d'ensemble

Description

“N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide” is a derivative of leucine . It is a complex organic compound that has potential applications in various fields of research .

Molecular Structure Analysis

The InChI code for “N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide” is 1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1 . This code provides a detailed description of the molecular structure of the compound.Applications De Recherche Scientifique

Gas Chromatographic Applications

N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide derivatives have been utilized in chromatographic methods. For example, N-Trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester, a related compound, has been used as a stationary phase in gas chromatography for the enantiomeric separation of amino acid derivatives. This method showed increased separation factors and solution enthalpies, indicating enhanced solute-solvent interactions, especially for α-amino acids with specific carbon group configurations (Parr & Howard, 1972).

Synthesis of N-(Hydroxy)amide-Containing Pseudopeptides

Research has been conducted on the synthesis of N-(hydroxy)amide-containing pseudopeptides using methods that involve N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide derivatives. This synthesis process has facilitated the creation of pseudopeptides with modified structures, which could have potential applications in biochemical and pharmacological research (Wang & Phanstiel, 2000).

Surface Chemistry Modification in Carbon Materials

Modifying the surface chemistry of materials like activated carbon is another area of application. Research involving the treatment of activated carbons, using various chemical processes, can result in materials with diverse surface properties. These materials are characterized using techniques such as TPD and DRIFTS, and can have applications in fields like catalysis and adsorption (Figueiredo et al., 1999).

Development of Prodrugs for Therapeutic Applications

In the field of medicine, derivatives of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide have been investigated for the development of prodrugs. For instance, a study explored the creation of prodrugs for a glutamine antagonist, leveraging these derivatives to achieve enhanced brain-to-plasma ratios. This approach could be crucial in developing treatments for conditions like HIV-associated neurocognitive disorders (Nedelcovych et al., 2017).

Micellar Electrokinetic Chromatography

In analytical chemistry, the combined use of specific ionic liquids and cyclodextrin for micellar electrokinetic chromatography (MEKC) is another area of application. This technique, which involves derivatives of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide, has been used for the enantioseparation of drugs, offering a method for quantitative determination in pharmaceutical analysis (Wang et al., 2009).

Safety And Hazards

The safety data sheet for “N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNALRCYEYVXNKE-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

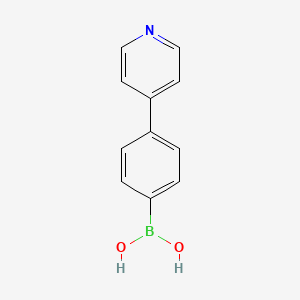

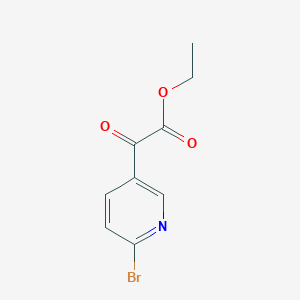

![2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one](/img/structure/B1394219.png)

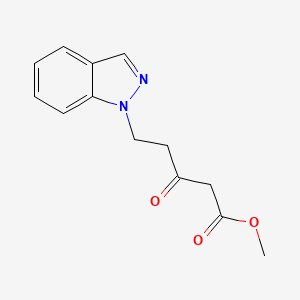

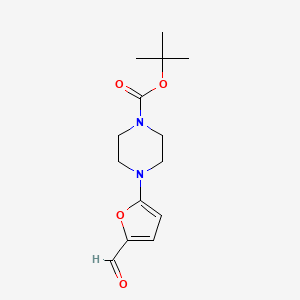

![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)

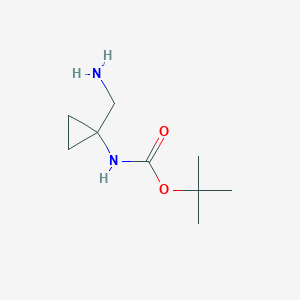

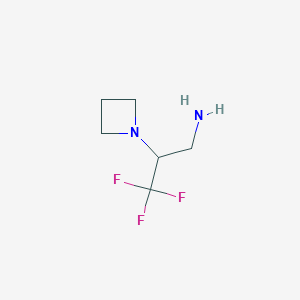

![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)

![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)